molecular formula C11H23ClN2O B1389397 2,6-Dimethyl-4-Piperidin-4-Yl-Morpholine Hydrochloride CAS No. 1181457-91-9

2,6-Dimethyl-4-Piperidin-4-Yl-Morpholine Hydrochloride

Cat. No. B1389397
CAS RN: 1181457-91-9
M. Wt: 234.76 g/mol
InChI Key: AEFOZQZUQQULBJ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride (2,6-DMPM) is a synthetic compound commonly used in laboratory experiments. It is a white powder, with a melting point of 142-144°C and a molecular weight of 252.77 g/mol. 2,6-DMPM is an important tool in research, as it is used in a variety of applications, including synthesis, biochemical and physiological studies, and drug discovery. In

Advantages and Limitations for Lab Experiments

2,6-Dimethyl-4-Piperidin-4-Yl-Morpholine Hydrochloride has several advantages for use in lab experiments. It is a stable compound, with a melting point of 142-144°C, and it is relatively easy to synthesize. It is also relatively inexpensive, making it a cost-effective option for lab experiments. However, it is important to note that this compound is a synthetic compound, and as such, its effects may not be the same as those of naturally occurring compounds.

Future Directions

There are several potential future directions for 2,6-Dimethyl-4-Piperidin-4-Yl-Morpholine Hydrochloride research. One potential area of research is the development of more efficient synthesis methods for this compound. Another potential area of research is the development of new applications for this compound, such as in drug discovery and development. Additionally, further research into the biochemical and physiological effects of this compound could lead to new insights into its mechanism of action. Finally, further research into the advantages and limitations of this compound for laboratory experiments could lead to improved methods for its use in research.

Scientific Research Applications

2,6-Dimethyl-4-Piperidin-4-Yl-Morpholine Hydrochloride has a variety of applications in scientific research. It is used in the synthesis of various compounds, such as peptides and nucleosides, and in the synthesis of drug candidates. It is also used in biochemical and physiological studies, as it has been found to affect the activity of certain enzymes and receptors. In addition, it is used in drug discovery, as it has been found to have potential as a drug candidate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride involves the reaction of 2,6-dimethylmorpholine with piperidine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2,6-dimethylmorpholine", "piperidine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,6-dimethylmorpholine is reacted with piperidine in the presence of a suitable solvent and a catalyst to form 2,6-dimethyl-4-(piperidin-4-yl)morpholine.", "Step 2: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of 2,6-dimethyl-4-(piperidin-4-yl)morpholine.", "Step 3: The dihydrochloride salt is isolated and purified by recrystallization or other suitable methods." ] }

CAS RN

1181457-91-9

Molecular Formula

C11H23ClN2O

Molecular Weight

234.76 g/mol

IUPAC Name

2,6-dimethyl-4-piperidin-4-ylmorpholine;hydrochloride

InChI

InChI=1S/C11H22N2O.ClH/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11;/h9-12H,3-8H2,1-2H3;1H

InChI Key

AEFOZQZUQQULBJ-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C2CCNCC2.Cl.Cl

Canonical SMILES

CC1CN(CC(O1)C)C2CCNCC2.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dimethyl-4-Piperidin-4-Yl-Morpholine Hydrochloride
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2,6-Dimethyl-4-Piperidin-4-Yl-Morpholine Hydrochloride
Reactant of Route 3
2,6-Dimethyl-4-Piperidin-4-Yl-Morpholine Hydrochloride
Reactant of Route 4
2,6-Dimethyl-4-Piperidin-4-Yl-Morpholine Hydrochloride
Reactant of Route 5
2,6-Dimethyl-4-Piperidin-4-Yl-Morpholine Hydrochloride
Reactant of Route 6
2,6-Dimethyl-4-Piperidin-4-Yl-Morpholine Hydrochloride

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